1-(3-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine
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Description
1-(3-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a useful research compound. Its molecular formula is C19H21ClN2OS and its molecular weight is 360.9. The purity is usually 95%.
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Scientific Research Applications
Forensic Detection Methods
A study developed a simple and rapid screening method for the detection of 1-(3-chlorophenyl)piperazine (mCPP), a synthetic drug with hallucinogenic effects, in forensic samples. The proposed electrochemical method uses disposable screen-printed carbon electrodes and square-wave voltammetry for rapid screening, showing great potential as a screening tool for mCPP in seized samples (Silva et al., 2021).
Antimicrobial Activities
Research on 1,2,4-triazole derivatives, including compounds related to 1-(3-chlorophenyl)piperazine, has shown that some synthesized compounds possess good or moderate antimicrobial activities against various test microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Therapeutic Tools in Medicinal Chemistry
A comprehensive review of piperazine derivatives, including those related to 1-(3-chlorophenyl)piperazine, outlines their central pharmacological activities, particularly in antipsychotic, antidepressant, and anxiolytic applications. The piperazine moiety's inclusion in medicinal compounds underlines its importance in the search for new therapeutic agents (Brito et al., 2018).
Neurotransmitter Receptor Interactions
The affinity of 1-(m-chlorophenyl)piperazine (mCPP) for various neurotransmitter receptor binding sites in the human brain has been determined, demonstrating its potency across multiple 5-hydroxytryptamine (5-HT) receptor subtypes and its interaction with alpha 2-adrenergic receptors. This study contributes to understanding the molecular basis of mCPP's effects and its potential therapeutic applications (Hamik & Peroutka, 1989).
Fluorescent Logic Gates
Research into solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates, incorporating a piperazine receptor, highlights innovative applications in sensing and signal processing. This work showcases the versatility of piperazine derivatives in developing advanced materials for technological applications (Gauci & Magri, 2022).
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2OS/c20-15-5-3-6-16(13-15)21-8-10-22(11-9-21)19(23)18-12-14-4-1-2-7-17(14)24-18/h3,5-6,12-13H,1-2,4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUSFBNUUFVQJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.